

Introduction: The Enigmatic Role of a Minor Lipid

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Compound of Interest

Compound Name: 1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

CAS No.: 123060-40-2

Cat. No.: B3026245

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Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamine (PE), a major component of cellular membranes.[1] Specifically, 14:0 Lyso PE, also known as 1-myristoyl-sn-glycero-3-phosphoethanolamine, is an LPE species containing a saturated 14-carbon myristoyl fatty acid chain.[2] While present as a minor constituent of cell membranes, LPEs are far from inert structural molecules.[1][3] They are potent signaling lipids implicated in a variety of cellular processes, including the regulation of intracellular calcium levels, activation of mitogen-activated protein kinase (MAPK) pathways, and modulation of cell migration.[3][4]

The specific functions of 14:0 Lyso PE are intrinsically linked to its location within the cell. Determining where it is synthesized, where it accumulates, and where it is metabolized is paramount to understanding its physiological and pathological roles. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies required to elucidate the subcellular localization of 14:0 Lyso PE. We will explore the metabolic pathways that govern its lifecycle, detail robust experimental protocols for its detection, and discuss the functional implications of its spatial distribution within the cell.

Metabolic Hubs: Synthesis and Turnover of 14:0 Lyso PE

The concentration and location of 14:0 Lyso PE are dynamically controlled by a network of enzymes primarily involved in the remodeling of PE, a process known as the Lands' cycle.[5][6] Understanding the subcellular residence of these enzymes provides a logical roadmap to predict where 14:0 Lyso PE is likely to be found.

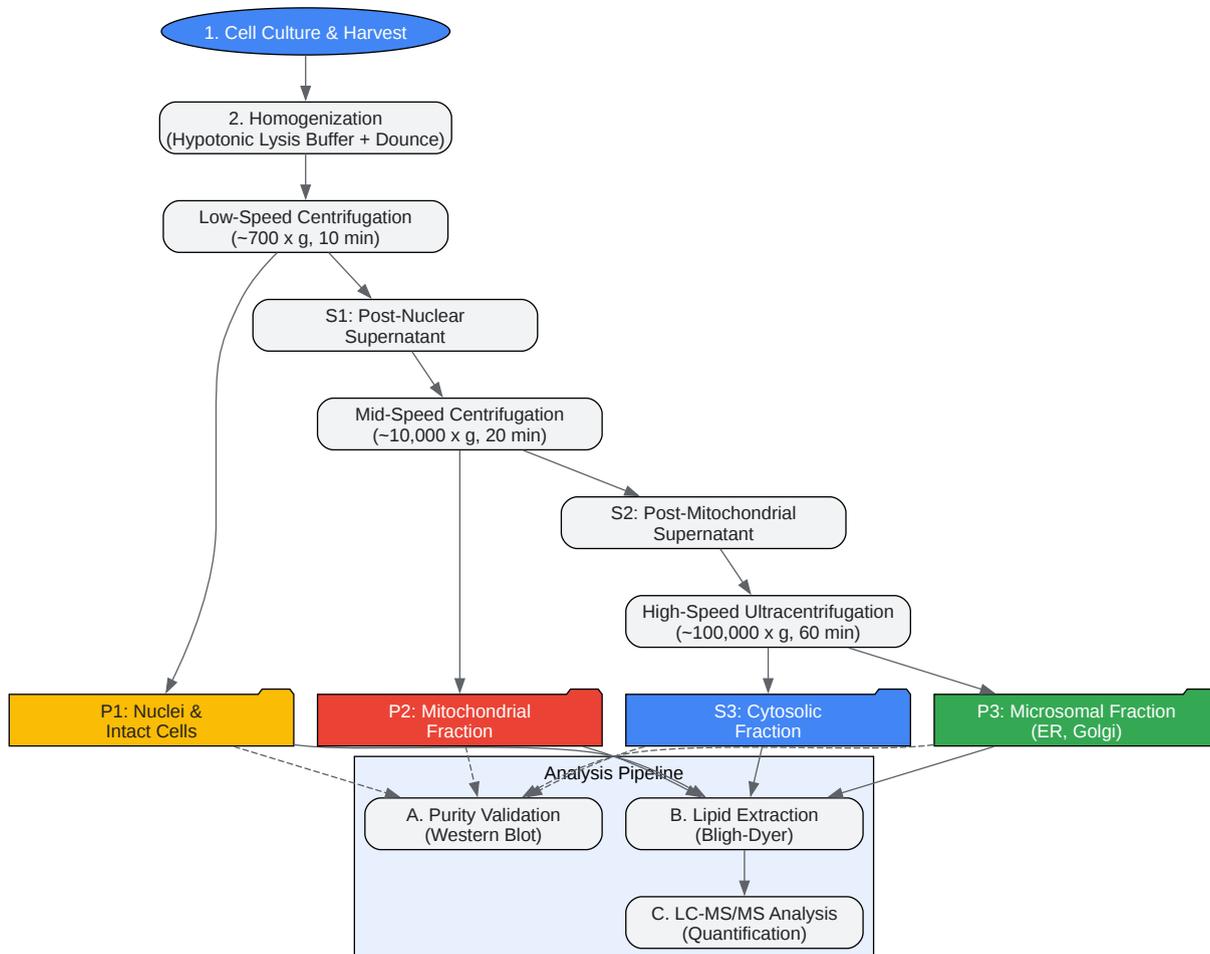
The two key enzymatic steps are:

- **Generation:** 14:0 Lyso PE is formed when a fatty acid is removed from the sn-2 position of PE containing a myristoyl group at the sn-1 position. This hydrolysis is typically catalyzed by a phospholipase A2 (PLA2) enzyme.[1][7]
- **Re-acylation:** 14:0 Lyso PE is reacylated back into PE by Acyl-CoA:lysophosphatidylethanolamine acyltransferases (LPEATs), which utilize an acyl-CoA as the fatty acid donor.[5]

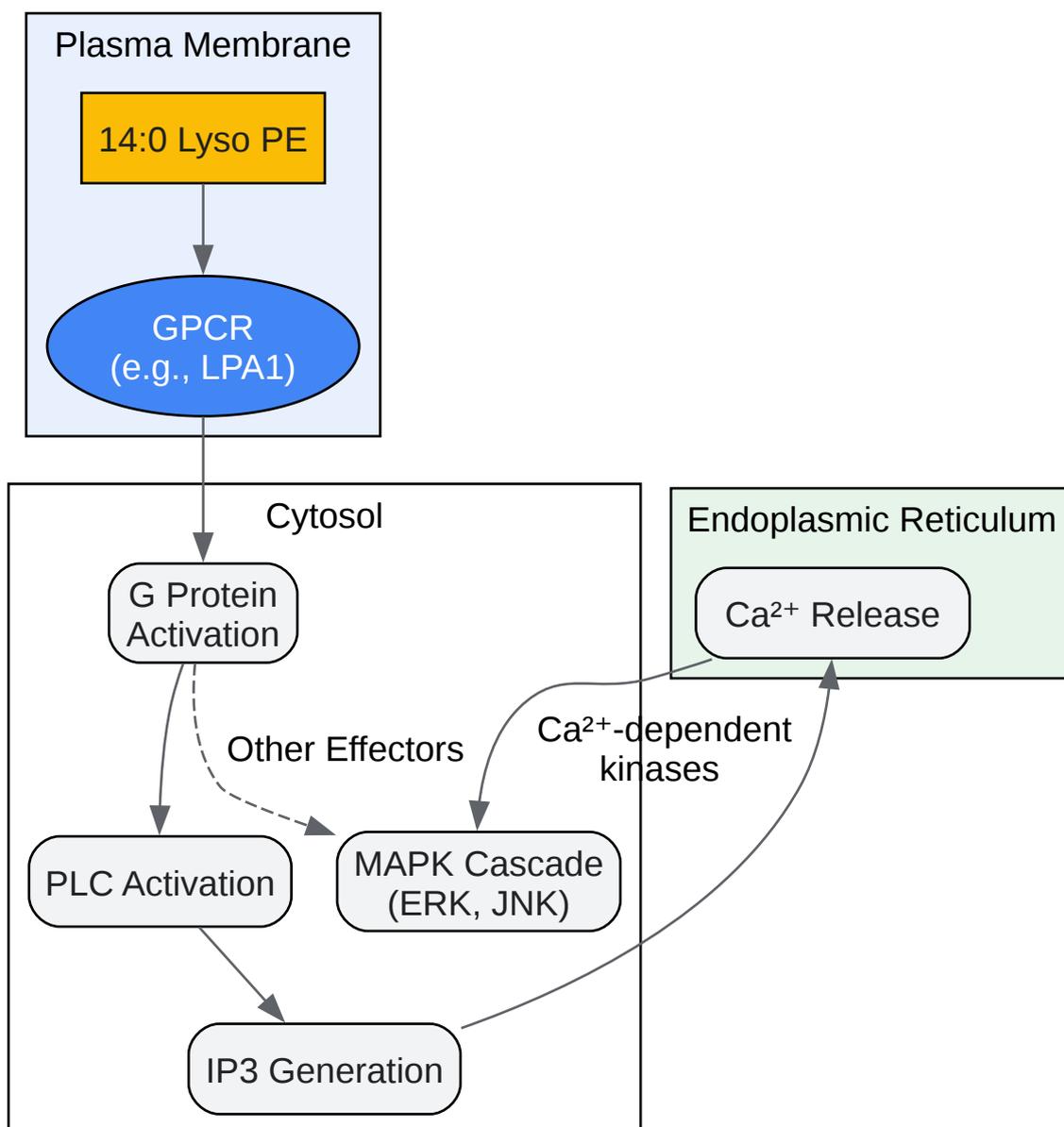
The known localizations of these enzymes are critical:

- LPEAT1 has been shown to reside exclusively in the endoplasmic reticulum (ER).[5]
- LPEAT2 is localized to the Golgi apparatus and late endosomes.[5]
- Cytosolic phospholipase A2 gamma (cPLA2 γ), which exhibits lysophospholipase and transacylation activity on lysophospholipids, is located in the ER and mitochondria.[8]

This enzymatic geography strongly suggests that the ER, Golgi, and mitochondria are key organelles in the metabolism and potential localization of 14:0 Lyso PE. Its presence in other compartments, such as the plasma membrane, would likely be for signaling purposes, followed by rapid turnover or transport.



2



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Sources

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